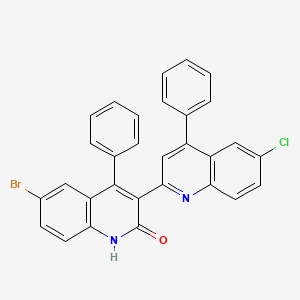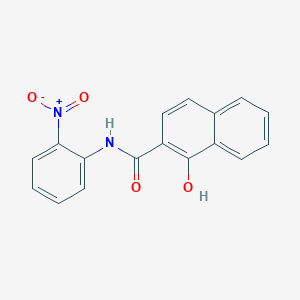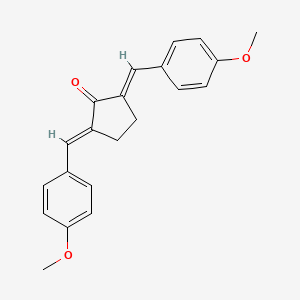
6'-Bromo-6-chloro-4,4'-diphenyl-1'H-(2,3')biquinolinyl-2'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a diphenyl biquinolinyl precursor. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process might include steps like purification through recrystallization and quality control measures to ensure the compound’s purity and stability .
化学反应分析
Types of Reactions
6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols .
科学研究应用
6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 6,6’-Dibromo-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one
- 6,6’-Dichloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one
- 6-Bromo-3-(2,4-dinitro-phenyl)-chromen-2-one
- 6-Chloro-3-(2,4-dinitro-phenyl)-chromen-2-one
Uniqueness
What sets 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-(2,3’)biquinolinyl-2’-one apart from similar compounds is its specific halogenation pattern, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct biological activities and applications .
属性
分子式 |
C30H18BrClN2O |
|---|---|
分子量 |
537.8 g/mol |
IUPAC 名称 |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H18BrClN2O/c31-20-11-13-26-24(15-20)28(19-9-5-2-6-10-19)29(30(35)34-26)27-17-22(18-7-3-1-4-8-18)23-16-21(32)12-14-25(23)33-27/h1-17H,(H,34,35) |
InChI 键 |
UPWVUUNFERCBKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)



![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
